4,4'-Di-N-acetylamino-diphenylsulfoxide-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
4,4’-Di-N-acetylamino-diphenylsulfoxide-d8 has several scientific research applications, including:
Proteomics Research: Used as a biochemical tool for studying protein interactions and functions.
Metabolic Research: Utilized in metabolic pathway studies due to its isotopic labeling.
Clinical Diagnostics: Employed in diagnostic assays for various diseases.
Environmental Studies: Used in environmental research to trace chemical pathways and interactions.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Typically, such compounds are produced in specialized laboratories equipped with the necessary facilities for handling isotopically labeled materials .
Chemical Reactions Analysis
Types of Reactions
4,4’-Di-N-acetylamino-diphenylsulfoxide-d8 can undergo various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone.
Reduction: The sulfoxide group can be reduced to a sulfide.
Substitution: The acetylamino groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4,4’-Di-N-acetylamino-diphenylsulfone-d8.
Reduction: Formation of 4,4’-Di-N-acetylamino-diphenylsulfide-d8.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 4,4’-Di-N-acetylamino-diphenylsulfoxide-d8 is not explicitly detailed in the literature. as an isotopically labeled compound, it is primarily used to trace and study biochemical pathways and interactions. The deuterium atoms provide a distinct signature that can be detected using various analytical techniques .
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-N-acetylamino-diphenylsulfoxide: The non-deuterated version of the compound.
4,4’-Di-N-acetylamino-diphenylsulfone: The oxidized form of the sulfoxide.
4,4’-Di-N-acetylamino-diphenylsulfide: The reduced form of the sulfoxide.
Uniqueness
4,4’-Di-N-acetylamino-diphenylsulfoxide-d8 is unique due to its isotopic labeling with deuterium, which makes it particularly useful in research applications that require precise tracking and analysis of chemical and biochemical processes .
Properties
IUPAC Name |
N-[4-(4-acetamido-2,3,5,6-tetradeuteriophenyl)sulfinyl-2,3,5,6-tetradeuteriophenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-11(19)17-13-3-7-15(8-4-13)22(21)16-9-5-14(6-10-16)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20)/i3D,4D,5D,6D,7D,8D,9D,10D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABWONZJSRPOIE-UWAUJQNOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)C2=C(C(=C(C(=C2[2H])[2H])NC(=O)C)[2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447834 |
Source
|
Record name | 4,4'-Di-N-acetylamino-diphenylsulfoxide-d8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40447834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
557794-36-2 |
Source
|
Record name | 4,4'-Di-N-acetylamino-diphenylsulfoxide-d8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40447834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.